OIFHQMGZDOXCIY-STAIPAPMSA-L
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Overview
Description
OIFHQMGZDOXCIY-STAIPAPMSA-L: is a synthetic organic compound known for its vibrant color and applications in various fields. It is a derivative of salicylic acid, where the azo group (-N=N-) links the salicylic acid to a sulphonated naphthalene ring. This compound is often used as a dye due to its intense color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OIFHQMGZDOXCIY-STAIPAPMSA-L typically involves a diazotization reaction followed by azo coupling. The process begins with the sulphonation of naphthalene to introduce the sulpho group. This is followed by the diazotization of the sulphonated naphthalene using sodium nitrite and hydrochloric acid. The diazonium salt thus formed is then coupled with salicylic acid under alkaline conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulphonation and diazotization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often isolated by filtration and purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Amines and their derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry:
- Used as a dye in various chemical processes.
- Acts as a pH indicator due to its color-changing properties in different pH environments.
Biology:
- Employed in staining techniques for microscopic analysis.
- Used in biochemical assays to detect the presence of specific enzymes or compounds.
Medicine:
- Investigated for its potential anti-inflammatory properties.
- Used in research related to drug delivery systems.
Industry:
- Utilized in the textile industry for dyeing fabrics.
- Applied in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of OIFHQMGZDOXCIY-STAIPAPMSA-L primarily involves its interaction with various molecular targets through its azo and sulpho groups. The azo group can participate in redox reactions, while the sulpho group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The compound’s ability to change color in different pH conditions makes it useful as a pH indicator.
Comparison with Similar Compounds
Methyl orange: Another azo dye used as a pH indicator.
Congo red: A dye used in histology for staining tissues.
Sudan III: A dye used for staining lipids.
Uniqueness: OIFHQMGZDOXCIY-STAIPAPMSA-L is unique due to its specific combination of a sulphonated naphthalene ring and a salicylic acid moiety. This structure imparts distinct color properties and solubility characteristics, making it particularly useful in applications requiring water-soluble dyes with strong color intensity.
Properties
CAS No. |
10114-96-2 |
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Molecular Formula |
C17H10N2Na2O6S |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
disodium;6-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H12N2O6S.2Na/c20-15-7-5-12(9-14(15)17(21)22)19-18-11-4-6-13-10(8-11)2-1-3-16(13)26(23,24)25;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI Key |
OIFHQMGZDOXCIY-STAIPAPMSA-L |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)N/N=C\3/C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES |
C1=CC2=C(C=CC(=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NN=C3C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Synonyms |
2-Hydroxy-5-[(5-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt |
Origin of Product |
United States |
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